molecular formula C11H8INO2S B8409338 Methyl 4-iodo-3-phenylisothiazole-5-carboxylate

Methyl 4-iodo-3-phenylisothiazole-5-carboxylate

Cat. No.: B8409338
M. Wt: 345.16 g/mol
InChI Key: BQEXXSGPHWBYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-iodo-3-phenylisothiazole-5-carboxylate is a useful research compound. Its molecular formula is C11H8INO2S and its molecular weight is 345.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8INO2S

Molecular Weight

345.16 g/mol

IUPAC Name

methyl 4-iodo-3-phenyl-1,2-thiazole-5-carboxylate

InChI

InChI=1S/C11H8INO2S/c1-15-11(14)10-8(12)9(13-16-10)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

BQEXXSGPHWBYRY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NS1)C2=CC=CC=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-amino-3-phenylisothiazole-5-carboxylate (Preparation 103C, 700 mg, 2.99 mmol) in chloroform (80 mL) were added iodine (4019 mg, 15.84 mmol) and amyl nitrite (0.602 mL, 4.48 mmol). The resulting mixture was heated to reflux for 30 min. The reaction mixture was cooled to room temperature and washed with aqueous sodium thiosulfate and then water. The organic layer was dried over sodium sulfate. Removal of the solvent in vacuo and crystallization from ethanol yielded methyl 4-iodo-3-phenylisothiazole-5-carboxylate (600 mg, 1.738 mmol, 58.2% yield) as a pale yellow solid. The compound had an LC/MS M+1=346.0.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
4019 mg
Type
reactant
Reaction Step One
Quantity
0.602 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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